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Compound of Interest

Compound Name: 1-Phenoxyheptane

Cat. No.: B1655134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenoxyheptane (CAS No. 32395-96-3), a key organic intermediate. The document details
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
supplemented by detailed experimental protocols and visual representations of molecular
structures and fragmentation pathways. This guide is intended to serve as a valuable resource
for the characterization and utilization of this compound in research and development.

Introduction

1-Phenoxyheptane, with the molecular formula C13H200 and a molecular weight of 192.30
g/mol , is an aromatic ether.[1][2] Its structural elucidation and purity assessment are critically
dependent on a combination of spectroscopic techniques. This guide presents a detailed
analysis of its 1H NMR, 13C NMR, IR, and MS spectra, providing the necessary data for its
unambiguous identification.

Spectroscopic Data

The following sections present the key spectroscopic data for 1-phenoxyheptane in a
structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Solvent: CDCls, Reference: TMS (0 ppm)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.30-7.25 m 2H Ar-H (meta)
6.96 - 6.91 m 3H Ar-H (ortho, para)
3.94 t,J=6.6 Hz 2H O-CHa2-
1.79 p,J=6.7 Hz 2H O-CH2-CH2-
1.45-1.25 m 8H -(CH2)s-
0.90 t,J=7.0Hz 3H -CHs

Note: Data is predicted and may vary slightly from experimental values.

Solvent: CDCls, Reference: TMS (0 ppm)
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Chemical Shift (8) ppm Assighment
159.1 Ar-C (quaternary, C-O)
129.4 Ar-C (meta)
120.9 Ar-C (para)
1145 Ar-C (ortho)
68.2 O-CH2-

31.8 -CHa-

29.3 -CH2-

29.1 -CH2-

26.0 -CH2-

22.6 CHa-

141 -CHs3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm~?) Intensity Assignment

3060 - 3030 Medium Aromatic C-H stretch

2955 - 2850 Strong Aliphatic C-H stretch

1600, 1500 Medium-Strong Aromatic C=C stretch

1245 Strong Aryl-O stretch (asymmetric)
1040 Strong Alkyl-O stretch (symmetric)

Aromatic C-H out-of-plane

750, 690 Strong
bend
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

m/z Relative Intensity (%) Proposed Fragment

192 25 [M]* (Molecular lon)

[CeHsOH]* (Phenol radical
94 100

cation)
93 15 [CeHsO]* (Phenoxy cation)
77 20 [CeHs]* (Phenyl cation)
43 40 [CsH7]* (Propyl cation)
29 30 [C2Hs]* (Ethyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A sample of 1-phenoxyheptane (5-10 mg for tH NMR, 20-50 mg for 13C NMR) is dissolved in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are
recorded on a spectrometer operating at a frequency of 300-500 MHz for *H NMR and 75-125
MHz for 3C NMR.

IR Spectroscopy

A small drop of neat 1-phenoxyheptane is placed between two sodium chloride (NaCl) or
potassium bromide (KBr) plates to form a thin liquid film. The plates are mounted in a sample
holder and placed in the beam of an FTIR spectrometer. The spectrum is recorded over the
range of 4000-400 cm™1,
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Mass Spectrometry

The mass spectrum is obtained using an electron ionization (El) mass spectrometer. A dilute
solution of 1-phenoxyheptane in a volatile solvent (e.g., methanol or dichloromethane) is
introduced into the ion source. The molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are
separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows
and structural relationships.

General workflow for spectroscopic analysis.
Plausible mass fragmentation pathway for 1-phenoxyheptane.
1H and 13C NMR spectral assignments for 1-phenoxyheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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